molecular formula C17H16N4S2 B13351804 3-[(Ethylsulfanyl)methyl]-6-(naphthalen-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Ethylsulfanyl)methyl]-6-(naphthalen-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13351804
M. Wt: 340.5 g/mol
InChI Key: PHNOSPJFDPEXBT-UHFFFAOYSA-N
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Description

Ethyl [6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

The synthesis of ethyl [6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This method allows for the annulation of the triazole ring onto the thiadiazole structure. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl [6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl [6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl [6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, leading to its pharmacological effects . Additionally, it can interact with DNA and proteins, disrupting cellular processes and exhibiting cytotoxic effects against cancer cells.

Comparison with Similar Compounds

Ethyl [6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide can be compared with other similar compounds, such as:

The uniqueness of ethyl [6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide lies in its specific combination of the triazole and thiadiazole rings, which imparts distinct pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C17H16N4S2

Molecular Weight

340.5 g/mol

IUPAC Name

3-(ethylsulfanylmethyl)-6-(naphthalen-1-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H16N4S2/c1-2-22-11-15-18-19-17-21(15)20-16(23-17)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,2,10-11H2,1H3

InChI Key

PHNOSPJFDPEXBT-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=NN=C2N1N=C(S2)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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